1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate
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Overview
Description
1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. The compound’s structure consists of a 1-hexyl-3-methylimidazolium cation paired with a thiocyanate anion, making it a versatile material for various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate typically involves the following steps:
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Synthesis of 1-hexyl-3-methylimidazolium chloride
Reactants: 1-methylimidazole and 1-chlorohexane.
Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile.
Procedure: 1-methylimidazole is reacted with 1-chlorohexane to form 1-hexyl-3-methylimidazolium chloride.
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Ion Exchange to Form Thiocyanate Salt
Reactants: 1-hexyl-3-methylimidazolium chloride and potassium thiocyanate.
Reaction Conditions: The ion exchange reaction is typically performed in water or an organic solvent.
Procedure: The chloride salt is mixed with potassium thiocyanate, resulting in the formation of 1-hexyl-3-methylimidazolium thiocyanate and potassium chloride as a by-product.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate undergoes various chemical reactions, including:
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Substitution Reactions
Reagents: Common reagents include alkyl halides and nucleophiles.
Conditions: These reactions are typically carried out in polar solvents at moderate temperatures.
Products: Substitution reactions can lead to the formation of new imidazolium salts with different anions.
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Oxidation and Reduction Reactions
Reagents: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride.
Conditions: These reactions are performed under controlled conditions to prevent decomposition.
Products: Oxidation can lead to the formation of imidazolium-based oxidized products, while reduction can yield reduced forms of the compound.
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Complex Formation
Reagents: Metal salts and coordination compounds.
Conditions: These reactions are carried out in solution, often at room temperature.
Scientific Research Applications
1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate has a wide range of scientific research applications:
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Chemistry
Solvent: Used as a green solvent in organic synthesis due to its low volatility and high thermal stability.
Catalysis: Acts as a catalyst or co-catalyst in various chemical reactions, enhancing reaction rates and selectivity.
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Biology
Biomolecule Stabilization: Used to stabilize proteins and enzymes, improving their activity and shelf life.
Drug Delivery: Investigated for its potential in drug delivery systems due to its ability to solubilize a wide range of pharmaceutical compounds.
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Medicine
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for use in disinfectants and antimicrobial coatings.
Therapeutics: Explored for its potential therapeutic applications, including as an anti-cancer agent.
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Industry
Electrolytes: Used in electrochemical applications such as batteries and supercapacitors due to its high ionic conductivity.
Separation Processes: Employed in separation techniques, including liquid-liquid extraction and gas absorption.
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with negatively charged sites on biomolecules, while the thiocyanate anion can participate in coordination with metal ions. These interactions can modulate the activity of enzymes, stabilize protein structures, and enhance the solubility of hydrophobic compounds.
Comparison with Similar Compounds
1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate can be compared with other similar compounds, such as:
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1-hexyl-3-methylimidazolium chloride
Differences: Contains a chloride anion instead of thiocyanate.
Applications: Used in similar applications but may have different solubility and reactivity profiles.
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1-hexyl-3-methylimidazolium iodide
Differences: Contains an iodide anion.
Applications: Used in dye-sensitized solar cells and other electrochemical applications.
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1-ethyl-3-methylimidazolium chloride
Differences: Contains an ethyl group instead of a hexyl group.
Applications: Used as an electrolyte in batteries and as a solvent in organic synthesis.
The uniqueness of this compound lies in its combination of the 1-hexyl-3-methylimidazolium cation with the thiocyanate anion, providing a distinct set of properties and applications compared to other imidazolium-based ionic liquids.
Properties
CAS No. |
847499-74-5 |
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Molecular Formula |
C11H21N3S |
Molecular Weight |
227.37 g/mol |
IUPAC Name |
1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium;thiocyanate |
InChI |
InChI=1S/C10H20N2.CHNS/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1-3/h8-9H,3-7,10H2,1-2H3;3H |
InChI Key |
RNQNOMSGDMTICP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[NH+]1CN(C=C1)C.C(#N)[S-] |
Origin of Product |
United States |
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